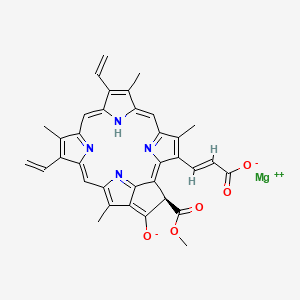

Chlorophyllide C2

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31,36,42H,1-2H2,3-7H3,(H,40,41);/q;+2/p-2/b11-10+,22-12?,26-13?,27-14?,32-30?;/t31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKAHLPKWFFLPY-YGWZQURHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C(C(C(=C6C(=C(C(=N6)C=C1N2)C)C=CC(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6C(=C(C(=N6)C=C1N2)C)/C=C/C(=O)[O-])C5=N4)C(=O)OC)[O-])C)C(=C3C)C=C)C=C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024114 | |

| Record name | Chlorophyll C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27736-03-4 | |

| Record name | Chlorophyll C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027736034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophyll C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROPHYLL C2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAP92KIWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Chlorophyllide C2

Precursors and Early Pathway Intermediates

The initial stages of the chlorophyll (B73375) biosynthetic pathway are shared among all tetrapyrrole compounds, including hemes and chlorophylls (B1240455), up to the formation of Protoporphyrin IX. nih.govwikipedia.org

In plants, algae, and many bacteria, the biosynthesis of tetrapyrroles begins with the formation of δ-aminolevulinic acid (ALA) from the intact carbon skeleton of glutamic acid. nih.govnih.gov This process, known as the C5 pathway, involves three key enzymatic steps:

Glutamyl-tRNA synthetase attaches glutamic acid to its transfer RNA (tRNA).

Glutamyl-tRNA reductase reduces the activated glutamate (B1630785) to glutamate-1-semialdehyde (B1620169) (GSA).

Glutamate-1-semialdehyde aminotransferase catalyzes the isomerization of GSA to form ALA.

Following its synthesis, two molecules of ALA are condensed by the enzyme porphobilinogen (B132115) synthase to form a pyrrole (B145914) ring molecule called porphobilinogen. Subsequently, four molecules of porphobilinogen are linked head-to-tail by hydroxymethylbilane (B3061235) synthase to form a linear tetrapyrrole, hydroxymethylbilane.

This linear molecule is then cyclized by uroporphyrinogen III synthase to create the asymmetric macrocycle, uroporphyrinogen III. This compound is the first macrocyclic intermediate common to the biosynthesis of all tetrapyrroles, including chlorophylls, hemes, and cobalamins. wikipedia.org A series of decarboxylation and oxidation reactions then convert uroporphyrinogen III through coproporphyrinogen III and protoporphyrinogen (B1215707) IX, which is finally oxidized to the fully aromatic Protoporphyrin IX (Proto-IX). wikipedia.org

The pathway branches at Protoporphyrin IX. The insertion of iron leads to the formation of heme, while the insertion of magnesium commits the molecule to the chlorophyll branch. This crucial step is catalyzed by the enzyme Mg-chelatase, which inserts a magnesium ion (Mg²⁺) into the center of the Protoporphyrin IX ring. nih.govnih.gov The product of this reaction is Mg-protoporphyrin IX. Subsequent enzymatic modifications, including the formation of a fifth isocyclic ring, lead to the synthesis of protochlorophyllide (B1199321) precursors. nih.gov

Within the chlorophyll synthesis pathway, several forms of protochlorophyllide exist. Divinyl protochlorophyllide a (DV-Pchlide a), which possesses vinyl groups at positions C3 and C8 of the macrocycle, is a key intermediate. researchgate.net Research has identified DV-Pchlide a as the direct precursor to Chlorophyllide c2. researchgate.netmdpi.com This is a distinguishing feature of the this compound pathway, as other chlorophylls, such as chlorophyllide a, are typically formed from monovinyl protochlorophyllide a. researchgate.netmdpi.com

Table 1: Key Enzymes in the Early Chlorophyll Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate(s) | Product |

| Glutamyl-tRNA reductase | HEMA1 | L-glutamyl-tRNA(Glu-tRNA) | L-glutamate 1-semialdehyde |

| Porphobilinogen synthase | δ-aminolevulinic acid (ALA) | Porphobilinogen | |

| Hydroxymethylbilane synthase | Porphobilinogen | Hydroxymethylbilane | |

| Uroporphyrinogen III synthase | Hydroxymethylbilane | Uroporphyrinogen III | |

| Magnesium chelatase | CHLH | Protoporphyrin IX, Mg²⁺ | Mg-protoporphyrin IX |

Interplay with Other Metabolic Pathways

Collaborative Function with the Methylerythritol Phosphate (B84403) (MEP) Pathway

Chlorophyll molecules are composed of two main parts: a chlorin (B1196114) ring head, which is a tetrapyrrole, and a long isoprenoid tail. The biosynthesis of these two components involves two distinct pathways that must function in a coordinated manner. The tetrapyrrole biosynthetic pathway is responsible for producing the chlorophyllide head. nih.gov The isoprenoid tail, derived from geranylgeranyl diphosphate (B83284) (GGPP), is synthesized via the methylerythritol phosphate (MEP) pathway. nih.govresearchgate.net

The MEP pathway, which takes place in the plastids of plant cells, is the source of precursors for a wide range of isoprenoids. frontiersin.org This collaborative function is essential, as both the chlorophyllide and the isoprenoid tail must be available for the final step of chlorophyll synthesis, which is the esterification of the chlorophyllide with the phytyl tail. researchgate.net

Balancing of Chlorophyllide Precursor Synthesis

A stoichiometric balance between the products of the tetrapyrrole pathway and the MEP pathway is critical for the viability of photosynthetic organisms. nih.gov An imbalance, such as a reduction in the availability of GGPP from the MEP pathway, can lead to an accumulation of free tetrapyrrolic chlorophyll precursors. nih.gov These precursors are photoactive and, when they accumulate, can generate reactive oxygen species (ROS) that cause photooxidative stress and can be lethal to the cell. nih.govmaxapress.com

The expression of genes involved in both the MEP and tetrapyrrole pathways is often coordinately regulated, particularly in response to environmental cues like light. nih.gov For example, during the greening of etiolated seedlings, there is a coordinated upregulation of genes in the MEP, chlorophyll, and carotenoid biosynthetic pathways, which mirrors the increase in the levels of their respective metabolites. nih.gov This tight regulation ensures that the synthesis of chlorophyll precursors is balanced, preventing the accumulation of potentially harmful intermediates and ensuring the efficient assembly of the photosynthetic machinery. mq.edu.au

Degradation and Turnover Pathways of this compound

The degradation and turnover of chlorophylls are fundamental metabolic processes in photosynthetic organisms. These pathways are crucial for preventing the accumulation of potentially phototoxic chlorophyll precursors and catabolites, especially during developmental stages such as senescence and fruit ripening, as well as in response to environmental stressors. While the degradation pathways for chlorophyll a and b in terrestrial plants have been extensively characterized, the specific molecular mechanisms for chlorophyll c2, which is prevalent in many marine algae, are not as thoroughly understood. However, it is widely presumed that the core enzymatic steps are conserved across different chlorophyll types.

Chlorophyllase-Mediated Hydrolysis of Chlorophylls to Chlorophyllides

The initial and often rate-limiting step in the catabolism of chlorophylls is the hydrolysis of the ester bond, which cleaves the phytol (B49457) tail from the porphyrin ring. This reaction is catalyzed by the enzyme chlorophyllase (CLH), resulting in the formation of a chlorophyllide and a free phytol molecule. wikipedia.orgnih.gov Chlorophyllase is categorized as an esterase and has been identified in the chloroplasts, specifically in the thylakoid and inner envelope membranes, as well as in the etioplasts of higher plants, various algae, and diatoms. wikipedia.orgnih.gov

The generalized reaction is as follows: Chlorophyll + H₂O stackrel{\text{Chlorophyllase}}{\longrightarrow} Chlorophyllide + Phytol wikipedia.org

This enzymatic process is well-documented for chlorophyll a and b. It is extrapolated that a parallel chlorophyllase-mediated hydrolysis occurs for chlorophyll c2 in marine algae, which would yield this compound. The activity of chlorophyllase is a regulated process and has been shown to correlate with the degradation of chlorophyll during events like fruit ripening. mdpi.com It is important to note, however, that some research indicates chlorophyllase may not be the primary enzyme involved in senescence-associated chlorophyll breakdown in all plant species, suggesting the existence of alternative dephytylation mechanisms. mdpi.com

| Organism/Group | Enzyme Localization | Postulated Role in Degradation |

|---|---|---|

| Higher Plants (e.g., Citrus sinensis) | Chloroplasts | Plays a central role in the breakdown of chlorophyll during the ripening of fruit. mdpi.com |

| Arabidopsis thaliana | Developing Chloroplasts | Associated with chlorophyll turnover within the photosystem II (PSII) repair cycle. mdpi.com |

| Marine Algae and Diatoms | Presumed to be in chloroplasts | Implicated in the general turnover and degradation of chlorophylls. wikipedia.org |

Chlorophyllide as an Intermediate in Chlorophyll Catabolism

Upon the removal of the phytol side chain, the resultant chlorophyllide molecule serves as a pivotal intermediate in the chlorophyll catabolic pathway. nih.gov In the well-studied pathway for chlorophyll a, chlorophyllide a is subjected to a sequence of further enzymatic modifications. The central magnesium ion is extracted by a Mg-dechelatase, which converts chlorophyllide a into pheophorbide a. nih.govresearchgate.net Following this, the porphyrin ring of pheophorbide a is cleaved by the enzyme pheophorbide a oxygenase (PaO), which leads to the generation of a red chlorophyll catabolite (RCC). nih.govnih.gov This RCC is subsequently reduced by RCC reductase (RCCR) to form a primary fluorescent chlorophyll catabolite (pFCC). nih.gov These fluorescent intermediates undergo further modifications and are ultimately transported to the vacuole, where they are stored as non-fluorescent chlorophyll catabolites (NCCs). nih.govnih.gov

It is hypothesized that this compound undergoes a similar catabolic cascade. However, the specific enzymes and intermediate molecules for the chlorophyll c2 degradation pathway in marine algae have not been definitively identified and characterized. The efficient degradation of chlorophyllide is vital, as the accumulation of this and subsequent downstream intermediates can induce phototoxicity, leading to cellular damage. wikipedia.orgnih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Chlorophyllide a | Mg-dechelatase | Pheophorbide a |

| 2 | Pheophorbide a | Pheophorbide a oxygenase (PaO) | Red chlorophyll catabolite (RCC) |

| 3 | Red chlorophyll catabolite (RCC) | RCC reductase (RCCR) | Primary fluorescent chlorophyll catabolite (pFCC) |

| 4 | Primary fluorescent chlorophyll catabolite (pFCC) | Various modifying enzymes | Non-fluorescent chlorophyll catabolites (NCCs) |

Note: This pathway has been extensively studied for chlorophyllide a. The specific enzymes and products for the corresponding this compound pathway are currently not fully elucidated.

The Chlorophyll Cycle in Metabolic Acclimation and Senescence

The "chlorophyll cycle" describes the interconversion between different forms of chlorophyll. This cycle is integral to the ability of photosynthetic organisms to acclimate to fluctuations in light conditions and is also an active process during the initial phases of senescence. nih.gov In higher plants, this cycle predominantly features the conversion of chlorophyll b into chlorophyll a. nih.gov

Senescence is a genetically programmed process involving the systematic disassembly of cellular components to enable the remobilization of nutrients to other parts of the plant. The degradation of chlorophyll is one of the most conspicuous signs of senescence. researchgate.net This process is meticulously regulated to avert the buildup of phototoxic intermediates. wikipedia.orgnih.gov In marine algae, senescence-like phenomena also entail the breakdown of photosynthetic pigments. However, the precise regulatory networks and the existence of a "chlorophyll cycle" involving chlorophyll c2 are not as well-defined. It is established that in certain algal species, senescence can be initiated by external factors like nutrient deprivation, which results in a marked decrease in chlorophyll levels. researchgate.net

The turnover of chlorophylls, which would include chlorophyll c2, is a continuous process that is not restricted to senescence but occurs in healthy, photosynthetically active cells. This turnover is an essential component of the repair cycle for photosystems, particularly photosystem II, where chlorophyll molecules that have been damaged are systematically removed and replaced with newly synthesized ones. mdpi.com Chlorophyllase is believed to participate in this turnover process, thereby contributing to the maintenance of chlorophyll homeostasis within the cell. wikipedia.org

Biological Functions and Roles in Photosynthetic Organisms

Accessory Pigment Function in Light Harvesting

Chlorophyllide C2 functions as a vital accessory pigment, working in concert with other chlorophylls (B1240455) and carotenoids to capture light energy for photosynthesis. wikipedia.orgkent.ac.ukmdpi.com Its primary role is to absorb light and channel the excitation energy to the photosynthetic reaction centers, where the conversion of light energy into chemical energy is initiated. wikipedia.organnualreviews.org

Mechanisms of Excitation Energy Transfer to Reaction Centers

The energy captured by this compound is transferred to the reaction centers through a highly efficient process known as excitation energy transfer. wikipedia.orgschlaucohenlab.com This transfer occurs via a resonance mechanism, where the excitation energy, in the form of an exciton, moves from a donor molecule (this compound) to an acceptor molecule, typically Chlorophyll (B73375) a. illinois.edu This process is remarkably fast, with studies showing that the energy transfer from this compound to Chlorophyll a can occur on a femtosecond to picosecond timescale. researchgate.netresearchgate.net In some instances, this transfer has been measured to be as rapid as 60 to 100 femtoseconds with nearly 100% efficiency. researchgate.netresearchgate.net This rapid and efficient transfer ensures that the captured light energy is funneled to the reaction centers with minimal loss. schlaucohenlab.com

The general pathway of energy flow is from accessory pigments like this compound to Chlorophyll a, which then transfers the energy to the reaction center. illinois.edu This "downhill" energy transfer is a fundamental principle of photosynthesis, ensuring the unidirectional flow of energy. illinois.edu

Optimization of Light Absorption in Specific Wavelength Regions

This compound plays a crucial role in optimizing light absorption in specific regions of the solar spectrum that are prevalent in marine environments. wikipedia.orgkent.ac.uk It exhibits strong absorption in the blue-green part of the spectrum, specifically in the 447–520 nm wavelength region. wikipedia.org This allows organisms containing this compound to effectively utilize the light that penetrates deeper into the water column, a spectral region where other pigments like Chlorophyll a are less efficient. kent.ac.uk

Table 1: Absorption Maxima of this compound in Different Solvents

| Solvent | Absorption Maxima (nm) |

| Diethyl ether | 447, 580, 627 |

| Acetone (B3395972) | 450, 581, 629 |

This table presents the absorption peaks of this compound in two common organic solvents, demonstrating its strong absorption in the blue region of the spectrum. wikipedia.org

This adaptation is a significant advantage for marine algae, enabling them to thrive in diverse and challenging light conditions. kent.ac.uk

Integration within Light-Harvesting Complexes (LHCs)

To effectively capture and transfer light energy, this compound is integrated into large, protein-pigment structures known as light-harvesting complexes (LHCs). uts.edu.aunih.gov These complexes act as sophisticated antenna systems, funneling absorbed energy to the reaction centers. schlaucohenlab.com

Association with Fucoxanthin-Chlorophyll Protein (FCP) Complexes in Diatoms

In diatoms, this compound is a key component of the Fucoxanthin-Chlorophyll Protein (FCP) complexes. nih.govresearchgate.net These complexes are the primary light-harvesting antennas in these organisms, replacing the Light-Harvesting Complex II (LHCII) found in higher plants. mdpi.comvu.nl FCP complexes bind Chlorophyll a, Chlorophyll c2, and the carotenoid fucoxanthin (B1674175). nih.govvu.nl

Research using resonance Raman spectroscopy has identified the presence of two distinct this compound molecules within both trimeric and oligomeric forms of FCP complexes in the diatom Cyclotella meneghiniana. nih.gov The efficient energy transfer from both fucoxanthin and this compound to Chlorophyll a within these complexes has been well-documented. researchgate.netvu.nl Ultrafast spectroscopy has revealed that the energy transfer from this compound to Chlorophyll a in FCPs is extremely rapid, occurring on a sub-100 femtosecond timescale. researchgate.net This close association and rapid energy transfer underscore the integral role of this compound in the light-harvesting strategy of diatoms. researchgate.netresearchgate.net

Participation in Chlorophyll a-Chlorophyll c2-Peridinin-Protein-Complex (acpPC)

In many dinoflagellates, particularly those symbiotic with corals like Symbiodinium, this compound is a constituent of the intrinsic membrane-bound light-harvesting complex known as the Chlorophyll a-Chlorophyll c2-Peridinin-Protein-Complex (acpPC). uts.edu.auresearchgate.net This complex works in conjunction with a water-soluble LHC called the peridinin-chlorophyll a-protein (PCP) to harvest light energy. uts.edu.au

Spectroscopic studies have demonstrated that within the acpPC, both peridinin (B1679608) and this compound efficiently transfer their excitation energy to Chlorophyll a. researchgate.netresearchgate.net The energy transfer from this compound to Chlorophyll a in this complex is highly efficient, approaching 100%, with a time constant of approximately 1.4 picoseconds. researchgate.net The acpPC is believed to be the primary site for photoprotective mechanisms under high light conditions, highlighting another critical function of this complex and its constituent pigments. uts.edu.au

Supramolecular Organization and Architectural Modifications in Algal Phyla

The organization of light-harvesting antennae in photosynthetic organisms has undergone significant evolutionary changes. In many algal phyla, the ancestral phycobilisome (PBS) antenna found in cyanobacteria was substituted by pigment-protein complexes containing either chlorophyll a/b or chlorophyll a/c. researchgate.net Algae that utilize chlorophyll c have developed unique supramolecular structures to efficiently capture light energy.

Chlorophyll c2 is a nearly universal accessory pigment in algae that contain chlorophyll c. researchgate.net Research examining 86 species, including diatoms, dinoflagellates, chrysomonads, haptophytes, cryptomonads, and xanthophytes, confirmed the widespread presence of chlorophyll c2. researchgate.net While chlorophyll c1 is found alongside c2 in many of these groups, such as brown seaweeds and diatoms, chlorophyll c2 is the sole chlorophyll c type in dinoflagellates and cryptomonads. researchgate.net

The architectural arrangement of these chlorophylls within protein complexes is diverse across different algal lineages. In cryptophyte algae, for example, chlorophyll c2 is the predominant pigment. researchgate.net A detailed structural analysis of the photosystem II (PSII)-antenna supercomplex from the cryptophyte Chroomonas placoidea revealed a distinct supramolecular organization. nih.gov The complex is a homodimer, with each monomer consisting of a PSII core associated with six alloxanthin (B1238290) chlorophyll a/c-binding proteins (ACPII). nih.gov This arrangement is unique when compared to the PSII supercomplexes found in both green lineage (plants and green algae) and other red lineage organisms like diatoms. nih.gov

Diatoms, another major group of chlorophyll c-containing algae, possess fucoxanthin-chlorophyll a/c binding proteins (FCPs) as their primary light-harvesting complexes (LHCs). researchgate.net The supramolecular organization of these FCPs can vary between different types of diatoms, such as centric and pennate species. jcu.cz These architectural modifications in the thylakoid membrane represent adaptations to different light environments and are a subject of ongoing research. jcu.cz The evolution from PBS antennae to these complex chlorophyll-protein structures highlights the significant architectural modifications that have occurred in the photosynthetic apparatus of various algal phyla. researchgate.netresearchgate.net

Table 1: Distribution of Chlorophyll c1 and c2 in Various Algal Groups

| Algal Group | Chlorophyll c1 Presence | Chlorophyll c2 Presence |

|---|---|---|

| Brown Seaweeds | Yes | Yes |

| Diatoms | Yes (in most) | Yes |

| Chrysomonads | Yes | Yes |

| Haptophytes | Yes | Yes |

| Xanthophytes | Yes | Yes |

| Dinoflagellates | No | Yes |

| Cryptomonads | No | Yes |

Data sourced from Jeffrey, S. W. (1976) and subsequent reviews. researchgate.net

Role in Photoprotection Mechanisms

Photosynthetic organisms must balance light absorption with their capacity for energy utilization to prevent photodamage from excess light. nih.gov To cope with high irradiance, they have evolved photoprotective mechanisms, chief among them being non-photochemical quenching (NPQ). nih.gov NPQ is a process that safely dissipates excess absorbed light energy as heat, thereby quenching the excited singlet state of chlorophylls before they can generate harmful reactive oxygen species. nih.govkent.ac.uk

In algae containing chlorophyll c2, such as diatoms, the light-harvesting complexes play a dual role in both light capture and photoprotection. researchgate.netnih.gov Diatoms possess fucoxanthin-chlorophyll-a/c binding proteins (FCPs) that are highly efficient in harvesting blue-green light, which penetrates deeper into the water column. researchgate.net These FCPs are also central to a robust photoprotective mechanism. researchgate.net A key feature of these complexes is a high carotenoid-to-chlorophyll ratio. researchgate.net Carotenoids are crucial antioxidants that can directly quench chlorophyll triplet states or scavenge singlet oxygen, thus preventing damage to the photosynthetic apparatus. nih.govkent.ac.uk

The mechanism of NPQ in these algae is often linked to the xanthophyll cycle, which involves the enzymatic conversion of specific carotenoids (like diadinoxanthin (B97544) to diatoxanthin (B1232557) in diatoms) under high light stress. This process, triggered by a low pH in the thylakoid lumen, enhances the capacity for thermal dissipation within the antenna complexes. researchgate.net Studies have shown that ultrafast energy transfer occurs from chlorophyll c2 to chlorophyll a within the fucoxanthin–chlorophyll protein complex, a critical step in the energy pathway that can be modulated during photoprotection. kent.ac.uk

Furthermore, specific proteins are essential for activating and controlling the photoprotective quenching state. In diatoms and other "red lineage" algae, proteins known as LHCX (or LhcSR in green algae) are crucial for inducing NPQ. researchgate.net These proteins sense the excess light stress and facilitate the conformational changes within the antenna that switch it from a light-harvesting to an energy-dissipating mode. researchgate.netnih.gov This dynamic regulation allows algae like diatoms to thrive in fluctuating light environments, from the surface to the depths of oceans and freshwater bodies. researchgate.net

Table 2: Key Components in Photoprotection in Chlorophyll c2-Containing Algae

| Component | Function | Role in Photoprotection |

|---|---|---|

| Chlorophyll c2 | Accessory light-harvesting pigment | Transfers absorbed energy to Chlorophyll a; its excited state is quenched during NPQ. kent.ac.uk |

| Fucoxanthin-Chlorophyll a/c Proteins (FCPs) | Primary light-harvesting complexes in diatoms | Site of non-photochemical quenching; possess high carotenoid content. researchgate.net |

| Carotenoids (e.g., Diadinoxanthin) | Accessory pigments and antioxidants | Quench chlorophyll triplet states; participate in the xanthophyll cycle to enable thermal dissipation. researchgate.netnih.gov |

| LHCX/LHCSR Proteins | Stress-related antenna proteins | Sense excess light stress and are essential for activating the NPQ mechanism. researchgate.net |

This table summarizes the interplay of molecules involved in the photoprotective mechanisms.

Ecological Distribution and Phylogenetic Significance

Ubiquitous Presence in Chlorophyll (B73375) c-Containing Algae

Chlorophyllide c2 is a nearly universal component in algae that possess chlorophyll c. researchgate.net These algae are significant contributors to global primary productivity. The term "chlorophyllide c" is sometimes used interchangeably with "chlorophyll c," with the former technically referring to the structure without the phytyl tail, making it more water-soluble. mdpi.com Generally, chlorophyllide c possesses a porphyrin ring with an acrylate (B77674) residue. mdpi.com

This compound is consistently found in diatoms (Bacillariophyceae) and dinoflagellates (Dinophyceae), two of the most ecologically significant groups of marine phytoplankton. ontosight.ai In a study of 22 dinoflagellate species, chlorophyll c2 was the universally distributed chlorophyll c component in those containing peridinin (B1679608) as the major carotenoid. researchgate.net In contrast, fucoxanthin-containing dinoflagellates possessed both chlorophyll c1 and c2. researchgate.net While the presence of both chlorophyll c1 and c2 was once considered a universal characteristic of diatoms, studies have shown that some diatom species contain only chlorophyll c2. researchgate.net For instance, out of a number of diatoms tested, all contained chlorophyll c2, while 88% also contained chlorophyll c1. researchgate.net The ratio of chlorophyll a to chlorophyll c in some diatoms and dinoflagellates can be nearly equal, highlighting the significant light-harvesting role of chlorophyll c. researchgate.net

The distribution of this compound extends to several other major algal lineages. It is found in chrysomonads (Chrysophyceae), haptophytes (Haptophyta), cryptomonads (Cryptophyta), and xanthophytes (Xanthophyceae). researchgate.net Research indicates that while chlorophyll c2 is a universal component in these groups, the presence of chlorophyll c1 varies. researchgate.net For example, chrysomonads and haptophytes typically contain both chlorophyll c1 and c2. researchgate.net In contrast, cryptomonads generally only possess chlorophyll c2, although exceptions have been noted. researchgate.net Xanthophytes have been found to contain trace amounts of chlorophyll c in comparison to chlorophyll a. researchgate.net

Species-Specific Occurrence and Abundance Variations

The presence and relative abundance of this compound can vary significantly among different species within the same algal group. For example, a novel ester of chlorophyll c2, identified as chlorophyll c2 monogalactosyldiacylglyceride ester (Chl c2-MGDG), has been found in several species of the haptophyte genus Chrysochromulina, including C. polylepis, C. acantha, and C. leadbeateri, but was absent in others like C. fragaria and C. hirta. researchgate.net

The relative proportions of different chlorophylls (B1240455) can also differ. In algae that contain both chlorophyll c1 and c2, the two can be present in equal amounts, or chlorophyll c2 can be twice as abundant as c1. researchgate.net These variations in pigment composition are important for chemotaxonomy, helping to distinguish between different algal taxa. flvc.org

Table 1: Distribution of Chlorophyll c1 and c2 in Various Algal Groups

| Algal Group | Chlorophyll c1 Presence | Chlorophyll c2 Presence |

|---|---|---|

| Diatoms | Present in many species | Universal |

| Dinoflagellates | Present in fucoxanthin-containing species | Universal |

| Chrysomonads | Present | Universal |

| Haptophytes | Present | Universal |

| Cryptomonads | Generally absent (with exceptions) | Universal |

Ecological Role in Aquatic Food Webs and Ecosystem Productivity

As a primary photosynthetic pigment, this compound is fundamental to the productivity of aquatic ecosystems. parksaustralia.gov.au The algae that contain it form the base of most marine and many freshwater food webs. jaefr.com By absorbing light energy, particularly in the blue-green part of the spectrum, chlorophyll c pigments, including this compound, enable these algae to perform photosynthesis, converting light energy into chemical energy. ontosight.aiwikipedia.org This primary production is the ultimate source of energy for most life on Earth. parksaustralia.gov.au

The concentration of chlorophylls, including this compound, is often used as an indicator of phytoplankton biomass and primary productivity. flvc.orgresearchgate.net High concentrations of chlorophyll a, which is always present alongside chlorophyll c in these algae, are indicative of high levels of primary production. researchgate.netresearchgate.net For instance, a study in the northern Arabian Sea found that chlorophyllide a and chlorophyll c2 were significant components of the total pigment composition, correlating with net primary productivity. researchgate.net Iron enrichment experiments in the Southern Ocean have also demonstrated that increases in chlorophyll concentrations, driven by phytoplankton blooms (predominantly diatoms), lead to significant increases in primary productivity. noaa.gov The efficient transfer of light energy from chlorophyll c to chlorophyll a is a key process in the light-harvesting mechanism of these organisms. researchgate.net Therefore, this compound plays a vital role in fueling aquatic food webs and driving global biogeochemical cycles.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Chlorophyll a |

| Chlorophyll c |

| Chlorophyll c1 |

| Chlorophyll c2 |

| Chlorophyll c2 monogalactosyldiacylglyceride ester (Chl c2-MGDG) |

| Chlorophyllide a |

| Chlorophyllide c |

| Fucoxanthin (B1674175) |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Pigment Analysis

Chromatographic methods are fundamental for isolating Chlorophyllide C2 from complex pigment mixtures found in photosynthetic organisms. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of chlorophylls (B1240455) and their derivatives due to its high resolution and sensitivity. scienceinschool.org Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, is the most common approach for pigment analysis. scribd.com

This compound, being a more polar molecule than its phytylated counterpart, Chlorophyll (B73375) C2, exhibits shorter retention times in reversed-phase systems. mdpi.com The separation of the highly polar chlorophyll c pigments, including this compound, often requires specific mobile phase modifications. The inclusion of an ion-pairing reagent, such as tetrabutylammonium (B224687) acetate (B1210297), or a buffer like ammonium (B1175870) acetate in the mobile phase enhances the resolution of these acidic pigments. mdpi.comint-res.com For instance, the method developed by Zapata and colleagues, which is widely used for phytoplankton pigment analysis, effectively separates a wide range of pigments, including the chlorophyll c family. csic.es In a typical C18 column system following a modified Zapata method, Chlorophyll C2 has a retention time of approximately 12.35 minutes. csic.es Due to its higher polarity, this compound would be expected to elute even earlier. The detection limit for chlorophyllides using such HPLC methods can be as low as 0.01–0.2 ng. mdpi.com

The use of polymeric C18 columns can offer superior selectivity for structurally similar compounds, providing different separation profiles for various chlorophyll c forms. leidenuniv.nl The choice of solvent gradient, column temperature, and detector (typically a photodiode array detector) are all critical parameters that are optimized to achieve the desired separation and quantification of this compound. scienceinschool.orgleidenuniv.nl

Table 1: Representative HPLC Retention Times for Chlorophyll C Pigments

| Compound | Stationary Phase | Mobile Phase Conditions | Reported Retention Time (min) | Reference |

|---|---|---|---|---|

| Chlorophyll C2 | Reversed-Phase C18 | Gradient elution based on Zapata et al. method | ~12.35 | csic.es |

| Chlorophyll C2 | Reversed-Phase C8 | Pyridine-containing gradient | ~11.46 | int-res.com |

| Chlorophyllide a | Reversed-Phase C18 | Eluent with ammonium acetate | ~5.00 | mdpi.com |

Note: The retention time of this compound is expected to be shorter than that of Chlorophyll C2 due to its increased polarity. The retention time for Chlorophyllide a is provided as a close structural analog.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative analysis and preliminary separation of plant pigments. scienceinschool.orgqeios.com In TLC, a stationary phase, commonly silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. qeios.comlibretexts.org The pigment extract is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the polarity of the pigments. Non-polar compounds have a higher affinity for the non-polar mobile phase and travel further up the plate, resulting in a higher Retention Factor (Rf value). scienceinschool.orglibretexts.org Conversely, polar compounds interact more strongly with the polar silica gel stationary phase and have lower Rf values. scienceinschool.org this compound, being one of the more polar chlorophyll derivatives due to its free carboxylic acid group, will exhibit a low Rf value, remaining closer to the origin compared to chlorophylls a and b, and especially carotenes. researchgate.net

A common mobile phase for separating leaf pigments is a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and acetone (B3395972). scienceinschool.org For instance, a mobile phase of hexane, acetone, and trichloromethane (3:1:1) can effectively separate various pigment classes. scienceinschool.org While specific Rf values for this compound are not widely reported, its position on the chromatogram is predictably among the most polar pigments.

Table 2: Typical Rf Values for Plant Pigments on Silica Gel TLC

| Pigment Class | Typical Rf Value Range | Relative Polarity | Reference |

|---|---|---|---|

| Carotenes (e.g., β-carotene) | ~0.9 - 0.98 | Non-polar | scienceinschool.orgresearchgate.net |

| Pheophytin a | ~0.7 - 0.8 | Moderately non-polar | researchgate.net |

| Chlorophyll a | ~0.6 - 0.7 | Intermediate | researchgate.net |

| Chlorophyll b | ~0.5 - 0.6 | Intermediate | researchgate.net |

| Xanthophylls | ~0.3 - 0.5 | Polar | researchgate.net |

| Chlorophyllides (e.g., this compound) | < 0.3 (estimated) | Highly Polar | Inferred from polarity |

Note: Rf values are highly dependent on the specific mobile phase composition, temperature, and plate type. The value for chlorophyllides is an estimation based on their known high polarity.

Spectroscopic Approaches for Structural and Functional Elucidation

Spectroscopic techniques are indispensable for characterizing the electronic structure of this compound and for probing its function and interactions within the photosynthetic apparatus. These methods measure the interaction of the molecule with electromagnetic radiation.

Spectrophotometric Characterization of Absorption Maxima and Pigment Mixtures

Spectrophotometry measures the absorption of light by a compound as a function of wavelength. This compound, like other chlorophylls, has characteristic absorption spectra in the visible range with two main bands: the Soret band in the blue region and the Qy band in the red region. int-res.com The precise positions of these absorption maxima (λmax) are sensitive to the solvent environment.

The analysis of pigment mixtures containing this compound can be challenging. The Qy band of chlorophyll c pigments is significantly weaker than that of chlorophyll a, and it often overlaps with the absorption of chlorophyll a, which can "drown out" the signal from chlorophyll c. qeios.com Trichromatic equations have been developed to estimate the concentrations of chlorophylls a, b, and c in a mixture by measuring the absorbance at three specific wavelengths corresponding to their red absorption maxima. int-res.com However, these methods are prone to error, especially in the presence of degradation products like pheophytins and chlorophyllides, which are not spectroscopically distinct from their parent chlorophylls in simple spectrophotometric assays. int-res.comresearchgate.net For accurate quantification in mixtures, prior chromatographic separation is essential.

Table 3: Absorption Maxima (nm) of Chlorophyll C2 in Various Solvents

| Solvent | Soret Band (λmax) | Qy Band (λmax) | Reference |

|---|---|---|---|

| 100% Acetone | 444.6 | 629.6 | SCOR WG 78 data |

| 90% Acetone | 443.8 | 630.9 | SCOR WG 78 data |

| Diethyl ether | 450.1 | 629.7 | SCOR WG 78 data |

| 100% Ethanol | ~450 | ~638 | Jeffrey (1972) |

Note: The spectral properties of this compound are very similar to those of Chlorophyll C2.

Fluorometric Methods for this compound Detection and Sensitivity

Fluorometry, the measurement of emitted light (fluorescence) following excitation by light, is a highly sensitive technique for pigment analysis, often one to two orders of magnitude more sensitive than spectrophotometry. int-res.com This makes it particularly useful for detecting low concentrations of pigments.

When a chlorophyll molecule absorbs light, it is raised to an excited electronic state. It can then return to the ground state by emitting a photon of light at a longer wavelength (lower energy) than the absorbed light. For this compound, excitation typically occurs in the Soret band region, with emission in the red part of the spectrum. leidenuniv.nlresearchgate.net For instance, chlorophyll c pigments are detected in emission wavelengths between 640 and 670 nm following excitation between 350 and 450 nm. researchgate.net Specifically, Chlorophyll C2 in 100% acetone shows an emission maximum at 635 nm when excited at 453 nm. leidenuniv.nl Similar to spectrophotometry, the fluorescence spectra of different chlorophylls and their degradation products can overlap, which can lead to inaccuracies in mixed samples without prior separation. leidenuniv.nl Fluorometers must be calibrated with known standards of the pigment of interest to obtain quantitative data. squarespace.com

Table 4: Fluorescence Properties of Chlorophyll C2 and Related Compounds

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| Chlorophyll C2 | 100% Acetone | 453 | 635, 696 | Jeffrey (1972) |

| Chlorophyll C2 | 100% Ethanol | 450 | 638, 694 | Jeffrey (1972) |

| Chlorophyll c (general) | Acetone:water (9:1) | ~350-450 | ~640-670 | researchgate.net |

| Chlorophyllide b-like pigment (as pheophorbide) | Ethyl acetate | 428 | 657 | Bednarz & Reardon (1986) |

Resonance Raman Spectroscopy in Characterizing Pigment Interactions and Environments

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique used to obtain detailed structural information about chromophores, such as this compound, within their native protein environments. eafit.edu.coiastate.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band of the target molecule, the Raman signals of its vibrational modes are selectively enhanced by several orders of magnitude. iastate.edu

This selectivity allows for the study of a specific pigment within a complex protein without significant interference from the surrounding apoprotein or other pigments. eafit.edu.co The resulting RR spectrum provides a "fingerprint" of the molecule's vibrational structure. The frequencies of the observed Raman bands are sensitive to the conformation of the pigment, its coordination state (e.g., interactions of the central magnesium atom), and its non-covalent interactions (e.g., hydrogen bonding) with the local environment. eafit.edu.coiastate.edu For example, RR spectroscopy has been used to identify and characterize different populations of Chlorophyll a and Chlorophyll c2 within fucoxanthin-chlorophyll protein complexes by analyzing their distinct C=O stretching and ring-breathing modes. eafit.edu.co While specific vibrational mode assignments for isolated this compound are not readily found in general literature, the technique's strength lies in its application to pigment-protein complexes to elucidate the structural basis of their light-harvesting and energy transfer functions. eafit.edu.coiastate.edu

Table 5: Application of Resonance Raman Spectroscopy to Chlorophylls

| Application | Information Gained | Key Vibrational Mode Regions | Reference |

|---|---|---|---|

| Identification of pigment type in complexes | Distinguishes between Chl a, Chl c, etc., based on unique vibrational fingerprints. | Ring-breathing modes (~1360 cm⁻¹ for Chl c2) | eafit.edu.co |

| Characterization of H-bonding | Probes the strength of hydrogen bonds to carbonyl groups. | C=O stretching modes | eafit.edu.co |

| Probing pigment conformation | Detects distortions and conformational changes in the pigment's macrocycle. | Low-frequency modes | eafit.edu.co |

| Monitoring pigment-protein interactions | Reveals specific interactions between the pigment and amino acid residues. | Changes in multiple vibrational modes | iastate.edu |

Note: Specific vibrational frequencies (cm⁻¹) for this compound are highly dependent on the experimental conditions and local environment and are not broadly published.

ENDOR Spectroscopy in Probing Chlorophyllide Environments

Electron-Nuclear Double Resonance (ENDOR) spectroscopy is a powerful magnetic resonance technique that provides detailed insight into the molecular and electronic structure of paramagnetic species, such as chlorophyll and chlorophyllide radicals. pnas.orgpnas.org By measuring the hyperfine couplings between an unpaired electron and surrounding magnetic nuclei, ENDOR can map the spin density distribution within a molecule and probe its interactions with the immediate environment. pnas.orgpnas.org This method offers significantly higher resolution than standard Electron Spin Resonance (ESR) spectroscopy, revealing small hyperfine interactions that are otherwise unresolved. researchgate.net

While direct ENDOR studies focusing exclusively on this compound are not extensively documented in the provided literature, the application of the technique to closely related chlorophylls provides a robust framework for understanding its potential for probing chlorophyllide environments. ENDOR has been instrumental in characterizing the primary electron donor in photosynthesis, P700, which is a chlorophyll a species. pnas.orgpnas.orgnih.gov These studies compare the hyperfine coupling constants of in vivo P700+ radicals with those of in vitro monomeric chlorophyll a+ cation radicals to elucidate the structure of the reaction center. pnas.orgpnas.org

Key findings from ENDOR studies on chlorophyll environments that are applicable to chlorophyllides include:

Mapping Spin Density: ENDOR helps to determine the distribution of the unpaired electron's wavefunction over the molecule's atoms. For chlorophyll a radicals, this has been used to test structural models, such as the "special pair" dimer model versus a monomeric model for P700. pnas.orgresearchgate.net Differences in hyperfine couplings observed between in vivo and in vitro radicals are attributed to changes in the ground-state orbital composition, influenced by the protein environment. pnas.org

Probing the Protein Environment: The technique is sensitive to the pigment's surroundings. Interactions such as ligation to the central magnesium atom, hydrogen bonding to keto-carbonyl groups, and electrostatic interactions with amino acid residues in the protein pocket can be inferred from shifts in hyperfine couplings. pnas.org

Structural Elucidation: By assigning specific hyperfine coupling constants to protons at different positions on the chlorophyll macrocycle (e.g., methyl groups), ENDOR provides data to validate or challenge proposed molecular structures. researchgate.netuni-muenchen.de For example, studies on selectively deuterated chlorophyll derivatives have allowed for the unambiguous assignment of major coupling constants. researchgate.net

The application of ENDOR to this compound would similarly allow researchers to investigate its electronic structure and how it is influenced by its local environment, whether in solution or within a pigment-protein complex. Such analysis can reveal details about its aggregation state, conformation, and specific interactions with neighboring molecules.

Considerations for Sample Preparation and Potential Analytical Interferences

The accurate quantification and characterization of this compound require meticulous sample preparation and an awareness of numerous potential interferences. umich.eduresearchgate.net Since chlorophyllides are often present alongside their parent chlorophylls and various degradation products, the analytical workflow must be optimized to ensure stability and prevent artifactual modifications. umich.educore.ac.uk

Sample Collection and Storage: The initial step involves capturing phytoplankton from water samples, typically by filtration. noaa.govresearchgate.net The choice of filter and storage conditions is critical to prevent pigment degradation.

Filtration: Glass fiber filters (e.g., Whatman GF/F) are commonly used. researchgate.netint-res.com It is important to use gentle vacuum pressure to avoid cell damage. noaa.gov

Storage: Since pigments are sensitive to light and temperature, filters should be immediately protected from light and frozen. researchgate.netasu.edu For long-term storage (up to a year), freezing in liquid nitrogen (-196 °C) is recommended. researchgate.netnoaa.gov Storage at -20 °C is acceptable for shorter periods, but degradation can occur within weeks. researchgate.netint-res.com

Extraction: The choice of solvent and extraction technique significantly impacts the yield and stability of this compound.

Solvents: Acetone (typically 90%) and methanol (B129727) are common extraction solvents. researchgate.netrug.nl Methanol is often used for HPLC analysis, and the addition of an ammonium acetate buffer has been shown to improve the peak shape of chlorophyll c pigments. int-res.com The stability of the extracted pigments can vary between solvents, with acetone sometimes providing better stability for chlorophylls during storage in an autosampler. rug.nlfigshare.com

Techniques: Sonication or mechanical grinding is often employed to disrupt cells and facilitate complete extraction. int-res.comasu.edu It is crucial to perform these steps at low temperatures (e.g., on ice) to minimize heat-induced degradation. rug.nl

Analytical Interferences: Several factors can interfere with the accurate measurement of this compound, leading to either overestimation or underestimation.

Enzymatic Degradation: A primary source of interference is the activity of the chlorophyllase enzyme, which is naturally present in phytoplankton. umich.educore.ac.uk This enzyme catalyzes the removal of the phytol (B49457) chain from chlorophylls, artificially generating chlorophyllides (e.g., Chlorophyllide a from Chlorophyll a). core.ac.uk This activity is enhanced in aqueous solvent mixtures like 50% acetone. core.ac.uk To prevent this artifact, it is recommended to use methods that inhibit enzyme activity, such as microwave heating of the filters before extraction or using pure solvents like 100% acetone or methanol. core.ac.uk

Chemical Degradation: Chlorophyllides are susceptible to degradation from factors like heat, light, and acid. researchgate.netmdpi.com Acidic conditions can cause the loss of the central magnesium atom, converting chlorophyllides into their corresponding pheophorbides. mdpi.com All analytical steps should be performed with protection from light and at cool temperatures. researchgate.net

Spectroscopic and Chromatographic Overlap: In spectrophotometric methods, the absorption spectra of different chlorophylls and their derivatives overlap, making accurate quantification difficult. umich.edufigshare.comepa.gov High-Performance Liquid Chromatography (HPLC) is the preferred method for separation. int-res.comasu.edu However, even with HPLC, co-elution can be a problem. Chlorophyll c1 and Chlorophyll c2 often co-elute as a single peak in many standard HPLC methods. int-res.com Specialized methods using different mobile phases (e.g., pyridine-containing) and columns (e.g., polymeric C18) have been developed to improve the resolution of polar chlorophyll c pigments. researchgate.net

The table below summarizes key considerations for the analysis of this compound.

| Analytical Stage | Key Consideration | Recommended Practice / Rationale | Potential Interference / Artifact | References |

| Sample Filtration | Filter Type & Handling | Use glass fiber filters (GF/F). Apply gentle vacuum. | Cell lysis can release degradative enzymes. | noaa.govresearchgate.net |

| Sample Storage | Temperature and Duration | Freeze filters immediately in liquid nitrogen (-196 °C) for long-term storage. Store at -20 °C only for short periods (days to a week). | Pigment degradation into colorless products or other derivatives if stored improperly. | researchgate.netnoaa.govint-res.com |

| Pigment Extraction | Solvent Choice | Use HPLC-grade acetone or methanol. Methanol with a buffer can improve peak shape for chlorophyll c. | Incomplete extraction. Solvent choice affects pigment stability and enzyme activity. | researchgate.netint-res.comrug.nl |

| Pigment Extraction | Enzyme Inactivation | Microwave filters before extraction or use anhydrous solvents to inhibit chlorophyllase. | Artificial formation of chlorophyllides from parent chlorophylls, leading to overestimation. | core.ac.uk |

| Analysis | Method | Use reverse-phase HPLC for best separation. | Co-elution of pigments, especially Chlorophyll c1 and c2. | int-res.comasu.edu |

| Analysis | Degradation | Protect extracts from light, heat, and acidic conditions. | Formation of pheophorbides (from loss of Mg²⁺) and other degradation products. | researchgate.netmdpi.com |

Evolutionary Biology of Chlorophyllide C2 Pathways

Phylogenetic Analysis of Biosynthetic and Metabolic Enzymes

The story of chlorophyllide c2 is deeply rooted in the evolution of the enzymes responsible for its creation. Until recently, the enzymes mediating chlorophyll (B73375) (Chl) c biosynthesis were elusive. A significant breakthrough was the identification of a specific dioxygenase, named CHLC, in the marine diatom Phaeodactylum tricornutum, as the chlorophyll c synthase. researchgate.net This enzyme is responsible for converting chlorophyllide a into this compound.

Phylogenetic analyses have shown that the chlorophyll biosynthetic pathway has a single origin. nih.gov The enzymes involved in chlorophyll metabolism are considered the only group of photosynthesis-related proteins common to all phototrophs. nih.gov Many of the enzymes in the later stages of chlorophyll biosynthesis, which contribute to the diversity of chlorophyll types, evolved through changes in the promiscuous activities of ancestral enzymes. oup.com For instance, phylogenetic studies indicate that 7-hydroxymethyl chlorophyll a reductase (HCAR), an enzyme in the chlorophyll cycle of green plants, evolved from the cyanobacterial 3,8-divinyl chlorophyllide reductase (DVR). oup.com

Phylogenetic trees constructed from the amino acid sequences of chlorophyll metabolic enzymes generally show a clear evolutionary progression, starting from cyanobacteria and moving through green algae to higher plants. ajol.info The analysis of CHLC, the chlorophyll c synthase, demonstrates a conserved use of this enzyme across different phytoplankton phyla. researchgate.net However, the phylogenetic evidence also points to the existence of distinct chlorophyll c synthases in various algal groups, suggesting a more complex evolutionary history than a single, universally conserved enzyme. researchgate.net

The evolution of the protochlorophyllide (B1199321) oxidoreductase (POR), which catalyzes a key light-dependent step in chlorophyll biosynthesis, has also been shaped by endosymbiotic events, horizontal gene transfer, and gene duplication. biorxiv.org There are two distinct, non-homologous enzymes for this step: a light-dependent (LPOR) and a light-independent (DPOR) version. tandfonline.com LPOR is ubiquitous among photosynthetic eukaryotes, while DPOR has been lost multiple times throughout eukaryotic evolution. biorxiv.orgtandfonline.com The phylogenetic distribution of these enzymes in marine cyanobacteria, for example, reveals that different types of 8-vinyl reductase (BciA and BciB), which are involved in modifying the chlorophyll structure, have distinct evolutionary histories; BciB's phylogeny aligns with the organism's 16S rRNA, while BciA's suggests lateral gene transfer. scispace.com

Table 1: Key Enzymes in Chlorophyll Metabolism and their Phylogenetic Significance

| Enzyme/Protein Family | Function | Evolutionary Insight |

|---|---|---|

| CHLC (Chlorophyll c synthase) | Converts chlorophyllide a to this compound. researchgate.net | Identified as a key dioxygenase in diatoms; conserved across phyla but with evidence of distinct synthases in different algal groups. researchgate.net |

| DVR (Divinyl Chlorophyllide Reductase) | Reduces the 8-vinyl group in the chlorophyll biosynthetic pathway. oup.com | Ancestor to HCAR in green plants, demonstrating evolution through enzyme promiscuity. oup.com |

| HCAR (7-hydroxymethyl chlorophyll a reductase) | Converts 7-hydroxymethyl chlorophyll a back to chlorophyll a in the Chl cycle. oup.com | Evolved from cyanobacterial DVR. oup.com |

| LPOR (Light-dependent Protochlorophyllide Oxidoreductase) | Catalyzes the light-dependent reduction of protochlorophyllide to chlorophyllide. tandfonline.com | Evolution influenced by horizontal gene transfer and endosymbiosis; multiple isoforms (PORA, PORB, PORC) evolved in angiosperms to adapt to different light conditions. biorxiv.org |

| DPOR (Light-independent Protochlorophyllide Oxidoreductase) | Catalyzes the reduction of protochlorophyllide to chlorophyllide in the dark. tandfonline.com | Lost multiple times independently during eukaryotic evolution, notably in all angiosperms. tandfonline.com |

| Bch/Chl enzymes (e.g., BchH/ChlH, BchI/ChlI) | Subunits of Magnesium chelatase, the first committed step to chlorophyll synthesis. nih.gov | Phylogenetic analysis indicates a single origin of the chlorophyll biosynthetic pathway. nih.gov |

Evolution of Chlorophyll c Biosynthesis in Algal Lineages

The appearance of chlorophyll c is a defining feature of the "chromist" algal lineages, including diatoms, haptophytes, and dinoflagellates, which dominate marine phytoplankton communities. researchgate.net The biosynthesis of chlorophyll c is intimately linked to the major evolutionary event of secondary endosymbiosis, where a eukaryotic heterotroph engulfed a red alga. oup.com All chlorophyll c-containing algae possess plastids of red algal origin. researchgate.net Since red algae themselves lack chlorophyll c, the pathway must have evolved after this endosymbiotic event. researchgate.net Elucidating the specifics of chlorophyll c biosynthesis is therefore highly relevant to understanding the evolutionary history of these "red plastid-bearing" algae. researchgate.net

The distribution of chlorophyll c itself has been used as a taxonomic marker. Early studies identified chlorophyll c in classes like Xanthophyceae and Raphidophyceae. scispace.com The discovery of the CHLC gene has allowed for a more precise tracking of the pathway's evolution. researchgate.net Investigation into the distribution of CHLC reveals its presence in representative ochrophyte algae, such as diatoms (Bacillariophyta) and Bolidophyceae. researchgate.net

The evolution of light-harvesting systems also played a crucial role. In these algae, chlorophyll c works in concert with chlorophyll a and carotenoids like fucoxanthin (B1674175) within fucoxanthin chlorophyll a/c-binding proteins (FCPs). frontiersin.org These protein complexes are highly efficient at capturing blue-green light, which penetrates deeper into the water column, providing a significant ecological advantage. frontiersin.org The evolution of the genes encoding these FCPs (lhc genes) shows lineage-specific diversification, with distinct groups of lhcf genes, for example, being specific to haptophytes or diatoms. frontiersin.org

The retention or loss of different biosynthetic capabilities reflects adaptation to specific environments. For instance, in the permanently ice-covered and light-limited Lake Bonney in Antarctica, the green alga Chlamydomonas sp. UWO241 lost the genes for light-independent chlorophyll biosynthesis (DPOR), likely due to the high oxygen concentrations at the depths where it resides, as DPOR is oxygen-sensitive. tandfonline.com This highlights how environmental pressures can drive the evolution of chlorophyll biosynthetic pathways in specific algal lineages. tandfonline.com

Genetic Control and Regulation of this compound-Related Pathways

The synthesis of chlorophylls (B1240455) is a tightly regulated process to prevent the accumulation of photoreactive intermediates that can cause oxidative damage. frontiersin.org While much of the detailed research on transcriptional regulation has focused on chlorophyll a and b in model plants like Arabidopsis, the core principles apply broadly, and specific insights into chlorophyll c regulation are emerging. frontiersin.orgkoreabreedjournal.org

The expression of chlorophyll biosynthetic genes is coordinated with chloroplast development and is often induced by light. nih.gov In Arabidopsis, transcription factors such as PHYTOCHROME-INTERACTING FACTORs (PIFs) and LONG HYPOCOTYL 5 (HY5) act as major negative and positive regulators, respectively, in response to light signals. frontiersin.org GOLDEN2-LIKE (GLK) transcription factors are also key players, directly regulating genes to align the formation of the photosynthetic apparatus with chloroplast functionality. frontiersin.orgmdpi.com

In the context of chlorophyll c, studies on diatoms are providing crucial information. The application of CRISPR-Cas9 gene editing to knock out the CHLC gene in Phaeodactylum tricornutum definitively proved its function. researchgate.net The resulting mutants lacked chlorophyll c, accumulated its precursors, and showed significant growth defects, underscoring the pathway's importance for the organism's fitness. researchgate.net

Furthermore, the expression of the fucoxanthin chlorophyll a/c-binding protein (FCP) genes is regulated by environmental cues like nitrogen availability and light conditions. frontiersin.org In the haptophyte Tisochrysis lutea, the expression of different lhc gene families (lhcf, lhcr, lhcx) changes depending on the growth phase and nitrogen levels, indicating a sophisticated transcriptional control system to optimize light harvesting. frontiersin.org

While direct orthologs of all plant-based transcription factors may not be present or have the same function in chlorophyll c-containing algae, the existence of complex regulatory networks is clear. These networks ensure that the synthesis of this compound is finely tuned to the developmental stage of the cell and prevailing environmental conditions, balancing the need for efficient photosynthesis against the risk of photodamage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.